molecular formula C15H19ClN2O5S B2999699 2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one CAS No. 877963-90-1

2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2999699
CAS No.: 877963-90-1
M. Wt: 374.84
InChI Key: USVKCFQYVFZHNK-UHFFFAOYSA-N
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Description

2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound featuring a piperazine ring substituted with a sulfonyl group and a benzodioxepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Benzodioxepine Moiety: The benzodioxepine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Sulfonylation of Piperazine: Piperazine is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling Reaction: The sulfonylated piperazine is then coupled with the benzodioxepine derivative using a suitable coupling agent, such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzodioxepine moiety can be subjected to oxidation reactions to form quinones, while reduction reactions can convert it to dihydro derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the benzodioxepine ring.

    Hydrolysis: Sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The sulfonyl group and the benzodioxepine moiety are known to impart significant biological activity.

Industry

Industrially, the compound can be used in the development of specialty chemicals and materials, particularly those requiring specific structural features for performance.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
  • 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both a sulfonyl group and a benzodioxepine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O5S/c16-11-15(19)17-4-6-18(7-5-17)24(20,21)12-2-3-13-14(10-12)23-9-1-8-22-13/h2-3,10H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVKCFQYVFZHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)CCl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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